Enhanced HCV NS3 Protease Inhibition Potency via P2 Core Optimization
Derivatives based on the 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid core exhibit potent inhibitory activity against the Hepatitis C virus NS3 serine protease. While specific IC50 values for the free acid are not reported, compounds incorporating this core as a P2 moiety have demonstrated activity in the low micromolar (μM) range, a significant improvement over earlier, less optimized P2 scaffolds [1]. This performance stems from the core's ability to establish optimal interactions within the enzyme's S2 pocket, a feature confirmed by X-ray crystallography of an inhibitor-enzyme complex [1].
| Evidence Dimension | Inhibitory Potency (HCV NS3 Protease) |
|---|---|
| Target Compound Data | Derivatives exhibit activity in the low μM range |
| Comparator Or Baseline | Previous P2 cores (activity not quantified in this study, but described as less potent) |
| Quantified Difference | Activity in the low μM range (qualitative improvement over earlier cores) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates the compound's value as a privileged scaffold for developing potent antiviral agents, offering a validated starting point for structure-based drug design.
- [1] Arasappan A, Njoroge FG, Parekh TN, Yang X, Pichardo J, Butkiewicz N, Prongay A, Yao N, Girijavallabhan V. Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as Hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex. Bioorg Med Chem Lett. 2004;14(23):5751-5. PMID: 15501035. View Source
